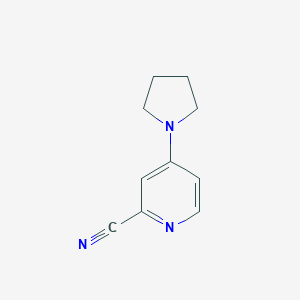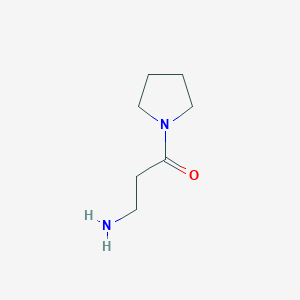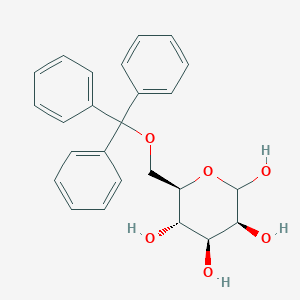
1-Methyl-3-isopropyltriazene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-isopropyltriazene (MIT) is a chemical compound that belongs to the triazene family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
1-Methyl-3-isopropyltriazene exerts its biological effects by inducing DNA damage and cell cycle arrest in cancer cells. It undergoes metabolic activation to form reactive intermediates that can react with DNA and proteins, resulting in DNA damage and cell cycle arrest. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been shown to induce DNA damage and cell cycle arrest in cancer cells. It has also been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death. In addition, this compound has been shown to induce oxidative stress and mitochondrial dysfunction in cancer cells, leading to apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-Methyl-3-isopropyltriazene in lab experiments is its high purity and yield. It can be synthesized under mild conditions and in high yield, making it an attractive building block for the synthesis of various organic compounds. However, one of the limitations of using this compound is its potential toxicity. It can induce DNA damage and cell death in cancer cells, but it can also cause harm to healthy cells. Therefore, caution should be taken when handling this compound in lab experiments.
Orientations Futures
There are several future directions for the study of 1-Methyl-3-isopropyltriazene. One area of research is the development of novel anti-cancer agents based on the structure of this compound. Researchers can explore the structure-activity relationship of this compound and its derivatives to identify compounds with improved anti-cancer activity and reduced toxicity. Another area of research is the synthesis of novel organic compounds using this compound as a building block. Researchers can explore the reactivity of this compound with different functional groups to synthesize new compounds with unique properties. Finally, researchers can explore the potential applications of this compound in material science, including the synthesis of new MOFs with unique properties.
Méthodes De Synthèse
1-Methyl-3-isopropyltriazene can be synthesized by the reaction of hydrazine hydrate with 3-isopropyl-1-nitroso-1,2,4-triazole in the presence of a catalyst such as copper or nickel. The reaction proceeds under mild conditions and yields this compound in high purity and yield.
Applications De Recherche Scientifique
1-Methyl-3-isopropyltriazene has been extensively studied for its potential applications in various fields of science. In medicinal chemistry, it has been investigated as a potential anti-cancer agent due to its ability to induce DNA damage and cell cycle arrest in cancer cells. This compound has also been explored as a potential precursor for the synthesis of various organic compounds, including triazoles, azo dyes, and heterocycles. In material science, this compound has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions.
Propriétés
Numéro CAS |
118399-01-2 |
|---|---|
Formule moléculaire |
C4H11N3 |
Poids moléculaire |
101.15 g/mol |
Nom IUPAC |
N-(methyldiazenyl)propan-2-amine |
InChI |
InChI=1S/C4H11N3/c1-4(2)6-7-5-3/h4H,1-3H3,(H,5,6) |
Clé InChI |
YLGRFAHAPKIPKG-UHFFFAOYSA-N |
SMILES |
CC(C)NN=NC |
SMILES canonique |
CC(C)NN=NC |
Autres numéros CAS |
118399-01-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Tosyl-3-azabicyclo[3.2.0]heptan-6-one](/img/structure/B179760.png)
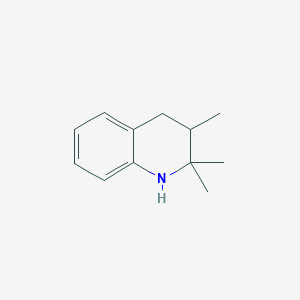
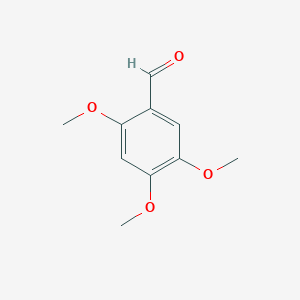

![(2S)-2-[[2-(methylazaniumyl)acetyl]amino]-3-phenylpropanoate](/img/structure/B179772.png)
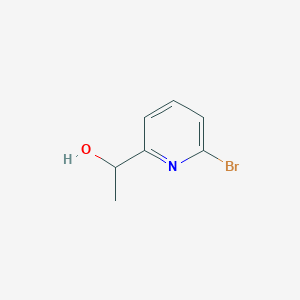
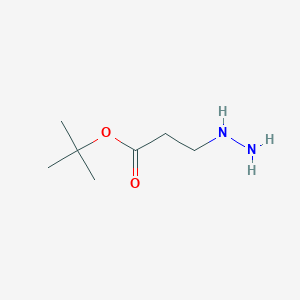
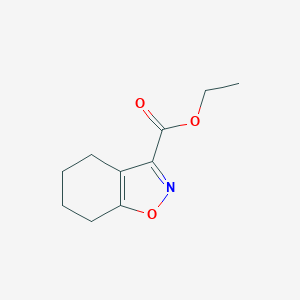
![[4-(4-Amino-6-bromoquinazolin-2-yl)piperazin-1-yl]-(furan-2-yl)methanone](/img/structure/B179782.png)
